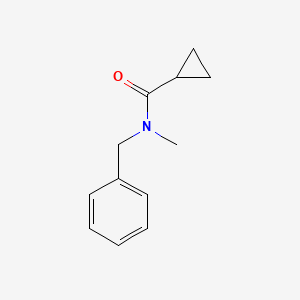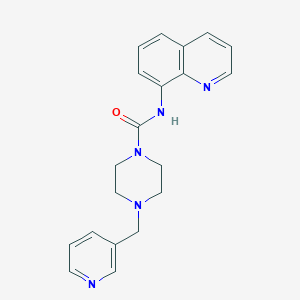![molecular formula C18H27N3O3 B6643263 Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B6643263.png)
Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate, also known as EBP, is a chemical compound that has been extensively studied for its potential therapeutic applications. EBP belongs to the family of piperazine derivatives and has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate is not fully understood. However, it has been proposed that Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate exerts its therapeutic effects by modulating various signaling pathways such as PI3K/Akt, MAPK, and NF-κB pathways. Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate has also been shown to interact with various targets such as DNA, proteins, and enzymes.
Biochemical and Physiological Effects
Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate can induce apoptosis, inhibit angiogenesis, reduce the production of pro-inflammatory cytokines, and protect neurons against oxidative stress. In vivo studies have shown that Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate can inhibit tumor growth, reduce inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate has several advantages for lab experiments. It is a stable and non-toxic compound that can be easily synthesized in large quantities. It can also be easily modified to generate analogs with improved therapeutic properties. However, Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate also has some limitations. It has low solubility in water, which can limit its bioavailability. It also has poor pharmacokinetic properties, which can limit its efficacy in vivo.
Future Directions
There are several future directions for the research on Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate. One direction is to develop more potent analogs of Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate with improved pharmacokinetic properties. Another direction is to investigate the potential of Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases. Furthermore, the mechanism of action of Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate needs to be further elucidated to fully understand its therapeutic potential.
Synthesis Methods
Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate can be synthesized using a multistep process starting from commercially available chemicals. The synthesis involves the condensation of 4-aminobenzoic acid with butan-2-ylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoic acid. This intermediate is then esterified with ethyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid to yield the final product, Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate.
Scientific Research Applications
Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB pathway. In neurodegenerative disease research, Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate has been shown to protect neurons against oxidative stress and reduce the accumulation of amyloid beta protein.
properties
IUPAC Name |
ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-4-14(3)20-10-12-21(13-11-20)18(23)19-16-8-6-15(7-9-16)17(22)24-5-2/h6-9,14H,4-5,10-13H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZCVKIOXNHSAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)C(=O)NC2=CC=C(C=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3,4-dimethoxyphenyl)-[4-[(2-methyl-1H-indol-3-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6643205.png)
![1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6643215.png)
![N-[4-(methanesulfonamido)phenyl]-N-methylcyclopropanecarboxamide](/img/structure/B6643224.png)








![4-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B6643271.png)